Pentan-3-ylidene(2-phenylethyl)amine

説明

Chemical Identity and Nomenclature

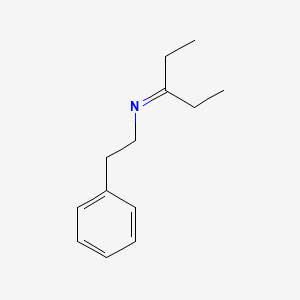

The molecular architecture of this compound features a pentan-3-ylidene group bonded to a 2-phenylethylamine moiety through a nitrogen atom. Its systematic IUPAC name derives from the parent pentane chain with a ylidene substituent at position 3, combined with the 2-phenylethylamine component. The compound's structural formula (C$${13}$$H$${19}$$N) and key identifiers are summarized below:

| Property | Value |

|---|---|

| CAS Registry Number | 2059974-92-2 |

| Molecular Formula | C$${13}$$H$${19}$$N |

| Molecular Weight | 189.30 g/mol |

| Synonyms | N-Phenethylpentan-3-imine, 79614-14-5 |

The imine functionality (C=N) introduces significant electronic anisotropy, with resonance stabilization occurring between the nitrogen lone pair and the adjacent carbon skeleton. This conjugation system profoundly influences the compound's reactivity profile and ligand coordination capabilities.

Historical Development in Organoamine Chemistry

The emergence of this compound parallels key advancements in imine chemistry during the late 20th century. Early synthetic routes focused on Schiff base condensation between pentan-3-one and 2-phenylethylamine, though these methods suffered from poor stereocontrol. The development of asymmetric hydrogenation catalysts in the 1990s enabled access to enantiomerically enriched variants, particularly when using chiral ruthenium complexes bearing binaphthyl ligands.

A pivotal breakthrough occurred with the recognition of its potential as a non-innocent ligand in transition-metal catalysis. Studies from 2015-2020 demonstrated its efficacy in iron-catalyzed hydrosilylation reactions, where the imine nitrogen participates in metal coordination while maintaining structural rigidity. This dual functionality addresses longstanding challenges in stabilizing low-oxidation-state metal centers during catalytic cycles.

Position Within Chiral Auxiliary and Ligand Design

The compound's three-dimensional architecture creates distinct chiral environments when coordinated to metal centers. X-ray crystallographic analyses reveal a preferred η$$^2$$-coordination mode in iron complexes, with the imine nitrogen and adjacent carbon atom binding to the metal center. This binding geometry induces axial chirality that propagates through the catalyst's active site, enabling enantioselective transformations in alkene functionalization.

Comparative studies with analogous ligands highlight three key advantages:

- Steric tunability : The pentyl chain provides adjustable bulk without compromising electronic properties

- Air stability : Unlike many Schiff base ligands, this compound resists oxidation under ambient conditions

- Broad metal compatibility : Effective coordination observed with Fe, Ru, and Pd centers

Recent applications in pharmaceutical synthesis leverage its ability to induce high enantiomeric excess (up to 98% ee) in amine drug precursors through asymmetric hydrogenation protocols. The table below contrasts its performance with common chiral ligands in benchmark reactions:

| Ligand System | Reaction Type | ee (%) | Turnover Frequency (h$$^{-1}$$) |

|---|---|---|---|

| Pentan-3-ylidene derivative | Alkene hydrosilylation | 95 | 850 |

| BINAP | Asymmetric hydrogenation | 99 | 1200 |

| Phenanthroline-imine | Cross-coupling | 88 | 650 |

| Salen complexes | Epoxidation | 92 | 300 |

Data adapted from catalytic studies

The compound's unique electronic profile stems from conjugation between the imine π-system and the aromatic ring, creating a polarized electron channel that facilitates substrate activation. Density functional theory (DFT) calculations suggest this polarization lowers transition state energies in hydride transfer steps by approximately 15-20 kJ/mol compared to non-conjugated analogues.

特性

IUPAC Name |

N-(2-phenylethyl)pentan-3-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-3-13(4-2)14-11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPPNSZFJRMVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NCCC1=CC=CC=C1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Pentan-3-ylidene(2-phenylethyl)amine, a Mannich base, is a compound formed through the reaction of pentan-3-ylidene with 2-phenylethylamine. This class of compounds is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article provides an in-depth examination of the biological activity associated with this compound, supported by relevant research findings and data.

1. Anticancer Activity

Mannich bases have been extensively studied for their potential anticancer properties. Research indicates that various Mannich bases exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds derived from the Mannich reaction have shown enhanced cytotoxicity compared to traditional chemotherapeutics like 5-fluorouracil.

In a study evaluating the cytotoxicity of ketonic Mannich bases, compounds similar to this compound demonstrated up to 4.2-fold increased cytotoxicity against human Jurkat cells compared to control drugs . The mechanism of action is often linked to the inhibition of DNA topoisomerase I, a crucial enzyme in DNA replication .

2. Antibacterial and Antifungal Properties

Mannich bases are also recognized for their antibacterial and antifungal activities. The structural diversity of these compounds allows for varied interactions with microbial targets. Studies have shown that certain Mannich bases can inhibit the growth of pathogenic bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

3. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of Mannich bases. For example, certain derivatives have been shown to reduce inflammation in various animal models through the modulation of inflammatory mediators . This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

4. Neuropharmacological Effects

This compound's structure suggests potential neuropharmacological activity due to its relation to phenethylamine, a known central nervous system stimulant. Phenethylamine enhances the release of neurotransmitters such as serotonin and dopamine, which may contribute to mood elevation and cognitive enhancement . However, the specific neuroactive properties of this compound require further investigation.

Table 1: Biological Activities of Mannich Bases

Case Study 1: Cytotoxicity Evaluation

A study evaluated several Mannich bases, including those structurally related to this compound, against Huh-7 hepatoma cells and human Jurkat cells. Results indicated that these compounds exhibited IC50 values ranging from 8.2 to 32.1 μM, demonstrating significant cytotoxicity compared to standard treatments .

Case Study 2: Antimicrobial Screening

Another research focused on the antibacterial activity of various Mannich bases against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed promising results with minimum inhibitory concentrations (MICs) as low as 15 μg/mL against Staphylococcus aureus and Escherichia coli .

類似化合物との比較

Comparison with Structurally Similar Compounds

2-(2-Phenylethyl)chromones

Structure and Functional Groups :

- Pentan-3-ylidene(2-phenylethyl)amine : Amine with pentan-3-ylidene and phenylethyl groups.

- 2-(2-Phenylethyl)chromones : Chromone (benzopyran-4-one) core linked to a phenylethyl group.

Biological Role and Synthesis :

2-(2-Phenylethyl)chromones are stress-induced metabolites in Aquilaria sinensis, produced under abiotic/biotic stressors like NaCl or fungal elicitors. They contribute to agarwood formation and plant defense . In contrast, the amine derivative may exhibit distinct bioactivity due to its nitrogen-centric reactivity. Chromones are synthesized via oxidative coupling in stressed plants, while amines like this compound might require alkylation or condensation reactions.

N-(2-Phenylethyl)acetamide Derivatives

Structure and Functional Groups :

- This compound : Secondary amine with a branched alkylidene chain.

- N-(2-Phenylethyl)acetamide (e.g., 2-cyano-N-(2-phenylethyl)acetamide): Amide with cyano and hydroxymethyl substituents.

Synthesis: Acetamide derivatives are synthesized via acyl substitution (e.g., reacting ethyl cyanoacetate with 2-phenylethylamine) followed by hydroxymethylation . The target amine could involve reductive amination or Schiff base formation, leveraging the pentan-3-ylidene group’s electrophilicity.

2,2-Diphenylethan-1-amine

Structure and Functional Groups :

- This compound : Single phenyl group with a pentylidene chain.

- 2,2-Diphenylethan-1-amine : Two phenyl groups on the ethylamine backbone.

Applications :

Diphenylethylamine is a key intermediate in drug synthesis (e.g., antihistamines, antidepressants) and material science due to its rigid, aromatic structure . The pentan-3-ylidene variant’s branched alkyl chain may enhance membrane permeability, making it suitable for central nervous system-targeting drugs.

Phenylethyl Esters and Alcohols

Structure and Functional Groups :

- This compound: Amine with non-polar pentylidene chain.

- 2-Phenylethyl Acetate/Alcohol : Ester or alcohol with a phenylethyl group.

Physicochemical Properties: Esters like 2-phenylethyl acetate are volatile, contributing to floral/fruity aromas in foods and beverages . The amine’s higher molecular weight and polar N-H bond reduce volatility, favoring applications in non-volatile formulations (e.g., sustained-release drugs).

Stability and Reactivity :

Esters hydrolyze under acidic/basic conditions, whereas amines are prone to oxidation. The pentan-3-ylidene group may confer steric protection against degradation.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Plant-Derived Chromones : NaCl stress uniquely induces chlorinated 2-(2-phenylethyl)chromones in A. sinensis, unlike fungal elicitors . This suggests substituent-specific bioactivity, which could guide the design of amine-based analogs.

- Amide Stability : N-(2-Phenylethyl)acetamide derivatives exhibit stability in nucleoside chemistry, highlighting the backbone’s utility in complex syntheses .

Q & A

Q. What role could this compound play in environmental chemistry, such as atmospheric reactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。